5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

説明

Chemical Identity and Nomenclature

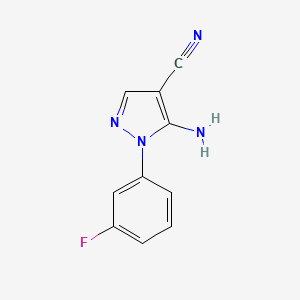

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-71-3) is a heterocyclic compound characterized by a pyrazole core substituted with a 3-fluorophenyl group, an amino group, and a nitrile moiety. Its molecular formula, C₁₀H₇FN₄ , corresponds to a molecular weight of 202.19 g/mol. The IUPAC name reflects its structural features: the pyrazole ring is numbered such that the amino group occupies position 5, the fluorophenyl group is at position 1, and the nitrile group is at position 4.

The compound’s planar pyrazole ring system facilitates conjugation, while the electron-withdrawing fluorophenyl and nitrile groups influence its electronic properties. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the connectivity of substituents. For instance, the nitrile group exhibits a characteristic infrared (IR) absorption near 2200 cm⁻¹, and the fluorine atom generates distinct splitting patterns in ¹⁹F-NMR.

Historical Development in Heterocyclic Chemistry

Pyrazoles, first synthesized by Ludwig Knorr in 1883 via the condensation of acetylene and diazomethane, marked a milestone in heterocyclic chemistry. Early research focused on their antipyretic and analgesic properties, exemplified by antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). The discovery of natural pyrazole derivatives, such as 3-n-nonylpyrazole from Houttuynia cordata in 1954, expanded interest in their biological relevance.

The synthesis of this compound emerged from advancements in functionalizing pyrazole cores. Modern methods, such as cyclization of hydrazones with malononitrile or gold-catalyzed aminofluorination of alkynes, enabled efficient access to fluorinated pyrazoles. These innovations align with broader trends in medicinal chemistry, where fluorine incorporation enhances metabolic stability and binding affinity.

Position Within Pyrazole Derivative Research

This compound occupies a niche in pyrazole research due to its structural versatility and pharmacological potential. Pyrazole derivatives are renowned for diverse activities, including anticancer, antimicrobial, and kinase inhibition. Specifically, this compound has been investigated for its role in inhibiting cyclin-dependent kinase 2 (CDK2), a target in oncology.

Recent studies highlight its efficacy against cancer cell lines, with IC₅₀ values in the micromolar range (Table 1). Its nitrile group serves as a hydrogen bond acceptor, enhancing interactions with enzymatic active sites, while the fluorophenyl moiety improves lipophilicity and bioavailability.

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC₅₀ (µM) | Target Enzyme | Reference |

|---|---|---|---|

| HCT-116 | 3.82 | CDK2 | |

| MCF7 | 2.36 | CDK2 |

The compound’s synthesis often involves cyclocondensation of 3-fluorophenylhydrazine with β-ketonitriles, yielding products with >90% purity. Industrial-scale production employs continuous flow reactors to optimize yield and reduce byproducts.

特性

IUPAC Name |

5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABEDHYXLYKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577012 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51516-71-3 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amine derivatives where the carbonitrile group is converted to an amine.

Substitution: Halogenated derivatives of the fluorophenyl group.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with potential applications in different domains. The synthesis typically involves the reaction of aryl hydrazines with carbonitriles under specific conditions, yielding this compound with good selectivity and yields ranging from 47% to 93% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of various cancer cell lines. The following table summarizes its activity against specific cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 0.08 - 12.07 | Potent inhibitor |

| HeLa | 54.25 | Moderate inhibition |

The compound's mechanism of action includes inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. The following table presents its efficacy in various models:

| Model | IC50 (µM) | Effect |

|---|---|---|

| LPS-induced inflammation in BV-2 cells | 0.283 | Significant reduction in TNF-a release |

| Carrageenan-induced edema in rats | 71.11 - 81.77 | Strong anti-inflammatory response |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

Medicinal Applications

Drug Development

The compound is being explored for its potential use as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Its structural features allow it to interact with biological targets effectively, which is crucial for therapeutic applications .

作用機序

The mechanism of action of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations in Pyrazole-4-Carbonitrile Derivatives

Pyrazole-4-carbonitrile derivatives differ primarily in substituents at the 1- and 3-positions of the pyrazole ring. Key structural analogs include:

Substituent Effects on Physical and Chemical Properties

Electronic Effects :

- The electron-withdrawing nitro group (e.g., in 2,4-dinitrophenyl derivatives) reduces electron density at the pyrazole ring, leading to lower IR ν(CN) values (2228–2296 cm⁻¹) compared to electron-neutral substituents like 3-fluorophenyl .

- Fluorine at the 3-position (in the target compound) may enhance solubility and bioavailability due to its electronegativity and small size .

Thermal Stability :

- Synthetic Accessibility: The target compound’s synthesis is inferred from methods like those for 4a and 4e, which use Fe3O4@Ti-MOF nanocatalysts or guar gum biocatalysts in ethanol/water systems . Chloroacetyl and bromopropanoyl derivatives (e.g., 3b, 3c) demonstrate the feasibility of introducing acyl groups at the 1-position, though yields vary (62–79%) depending on steric hindrance .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: In 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, N–H···N hydrogen bonds dominate the crystal packing, forming a 3D network. Similar interactions are expected in the 3-fluorophenyl analog . Fluorine’s role in C–F···H–N interactions could further stabilize the crystal lattice in the target compound .

Density and Solubility :

- Derivatives with bulky substituents (e.g., 2,4-dinitrophenyl) exhibit higher calculated densities (~1.44 Mg/m³) due to tighter packing .

生物活性

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C_10H_8FN_5

- Molecular Weight : 202.19 g/mol

- CAS Number : 51516-71-3

The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with carbonitriles under mild conditions. Various methods have been reported to yield this compound with good to excellent selectivity and yields ranging from 47% to 93% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 (liver cancer) | 0.08 - 12.07 | Potent inhibitor |

| HeLa (cervical cancer) | IC50 = 54.25% | Moderate inhibition |

In vitro studies indicate that this compound can effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been extensively studied. It has demonstrated significant inhibition of pro-inflammatory cytokines in various models:

| Model | IC50 (µM) | Effect |

|---|---|---|

| LPS-induced inflammation in BV-2 cells | 0.283 | Significant reduction in TNF-a release |

| Carrageenan-induced edema in rats | ED50 = 71.11 - 81.77 | Strong anti-inflammatory response |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting mitotic spindle formation.

- Cytokine Modulation : It reduces the production of inflammatory cytokines such as TNF-a and IL-6 through inhibition of NF-kB signaling pathways .

- Oxidative Stress Reduction : In neurotoxic models, it has shown protective effects against glutamate-induced oxidative stress, indicating potential neuroprotective properties .

Case Studies

A series of case studies have evaluated the efficacy and safety profile of this compound:

- In one study, the compound was tested against various tumor cell lines and showed selective toxicity towards cancerous cells while sparing normal fibroblasts, indicating a favorable therapeutic window .

- Another study focused on its anti-inflammatory properties in animal models, demonstrating significant efficacy with minimal side effects on gastrointestinal health .

Q & A

Q. What are the common synthetic routes for 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via a one-pot multicomponent reaction involving aryl-substituted precursors. A typical method involves condensation of 3-fluoroaniline with ethyl cyanoacetate and formaldehyde under basic conditions, followed by cyclization and purification steps. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., sodium cyanide or ammonium acetate) to improve yield and minimize byproducts like regioisomers . Characterization via NMR and LC-MS is critical to confirm regioselectivity at the pyrazole ring .

Q. How is the structural identity of this compound validated in academic research?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : - and -NMR confirm substituent positions (e.g., fluorine at the phenyl ring’s 3-position and cyano group at C4) .

- X-ray crystallography : Resolves bond lengths and angles, distinguishing between possible tautomers or regioisomers .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHFN) and fragmentation patterns .

Q. What are the recommended protocols for assessing purity and stability during storage?

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293 or HeLa) to assess IC values .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-fluorophenyl vs. 4-fluorophenyl) impact bioactivity?

Comparative SAR studies reveal that fluorine’s position on the phenyl ring significantly alters electronic effects and steric interactions. For example:

- 3-Fluorophenyl : Enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive compounds .

- 4-Fluorophenyl : Increases metabolic stability in hepatic microsome assays due to reduced CYP450 interactions .

Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like GABA receptors .

Q. What advanced analytical techniques resolve contradictions in synthetic byproduct identification?

Q. What computational methods predict this compound’s environmental or pharmacological behavior?

Q. How can synthetic scalability challenges be addressed without compromising yield?

Q. What strategies mitigate solubility limitations in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and controlled release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogous pyrazole derivatives?

- Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., NIH/NCATS guidelines) .

- Structural re-evaluation : Verify compound identity via crystallography if older studies lack HRMS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。